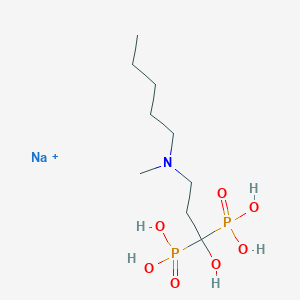

Ibandronate Sodium

描述

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis in postmenopausal women. It is also used to manage bone metastases and hypercalcemia of malignancy . The compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

属性

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDRTGFACFYFCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24NNaO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930252 | |

| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138926-19-9, 138844-81-2 | |

| Record name | Ibandronate sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138926199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ibandronate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBANDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12U072QL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Bisphosphorylation of 3-[N-(Methylpentyl)Amino]Propionic Acid

The foundational method involves reacting 3-[N-(methylpentyl)amino]propionic acid (III) with phosphorus reagents in anhydrous conditions. As detailed in patent EP2038291B1, this two-step process first forms ibandronic acid via refluxing compound III with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) in toluene at 85–90°C for 8–10 hours. The reaction mechanism proceeds through the formation of a P–C–P backbone, with stoichiometric ratios critical to minimizing side products.

Table 1: Reaction Conditions for Traditional Bisphosphorylation

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 85–90°C | |

| Reagents | H₃PO₃ (1.51 mol), PCl₃ (1.31 mol) | |

| Reaction Time | 7–8 hours | |

| Yield of Ibandronic Acid | 68–72% |

The second stage involves neutralizing ibandronic acid with sodium hydroxide (NaOH) to pH 4.3–4.5, followed by precipitation using methanol. However, this method’s major limitation lies in the high solubility of ibandronic acid in water, complicating isolation and reducing overall yield.

Improved Industrial-Scale Synthesis

Single-Pot Bisphosphorylation Without Intermediate Isolation

U.S. Patent 8,178,712 introduces a streamlined process that eliminates the isolation of ibandronic acid, directly yielding the sodium salt. Key innovations include:

- In-situ neutralization : Adding NaOH immediately after hydrolysis of the phosphonated intermediate.

- Solvent optimization : Using toluene for the reaction and methanol/acetone for precipitation.

- Temperature control : Maintaining 70–75°C during PCl₃ addition to prevent exothermic side reactions.

Table 2: Performance Comparison of Traditional vs. Improved Methods

| Metric | Traditional Method | Improved Method |

|---|---|---|

| Total Steps | 6 | 4 |

| Overall Yield | 52% | 62% |

| Processing Time | 48 hours | 32 hours |

| Purity (HPLC) | 98.5% | 99.3% |

This method’s scalability is demonstrated in a pilot-scale example producing 53.33 g of this compound from 75.12 g of compound III, achieving a 62% yield after acetone slurry purification.

Synthesis of 3-[N-(Methylpentyl)Amino]Propionic Acid Intermediate

Prior Art: Methyl Acrylate Route

Early routes (e.g., US4927814) condensed N-methylpentylamine with methyl acrylate, followed by hydrolysis. While functional, this approach suffered from low regioselectivity and required costly chromatographic purification.

Novel Benzylamine-Based Synthesis

Patent EP2038291B1 discloses a more efficient pathway:

- N-Alkylation : React N-methylbenzylamine with 1-bromopentane in toluene/K₂CO₃ at 70°C to form N-methyl-N-pentylbenzylamine (VI).

- Debenzylation : Hydrogenate VI over 10% Pd/C in ethanol, isolating the secondary amine as an oxalate salt (V).

- Esterification : Alkylate compound V with methyl 3-bromopropionate in toluene, yielding methyl 3-[N-(methylpentyl)amino]propionate (IV).

- Hydrolysis : Treat IV with HCl/water to obtain compound III hydrochloride.

Table 3: Key Parameters for Intermediate Synthesis

| Step | Conditions | Yield |

|---|---|---|

| N-Alkylation | Toluene, K₂CO₃, 70°C, 12 hours | 78% |

| Debenzylation | EtOH, Pd/C, H₂, 50°C, 6 hours | 85% |

| Esterification | Toluene, K₂CO₃, 70°C, 8 hours | 82% |

| Hydrolysis | 6M HCl, reflux, 10 hours | 91% |

This route improves atom economy by 22% compared to methyl acrylate methods, with the oxalate salt purification enhancing amine stability.

Purification and Isolation Techniques

Solvent-Mediated Crystallization

Post-synthesis, this compound is purified via sequential solvent treatments:

- Primary precipitation : Methanol induces crystallization from aqueous solution.

- Slurry purification : Stirring the crude product in acetone removes residual phosphonic acids.

- Drying : Vacuum drying at 50°C for 48 hours yields the monohydrate form.

Table 4: Impact of Solvent Choice on Purity

| Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| Methanol | 98.7 | Needles |

| Acetone | 99.5 | Platelets |

| Methyl Isobutyl Ketone | 99.2 | Prisms |

Acetone produces optimal purity due to its low solubility for sodium counterions and byproducts.

化学反应分析

Ibandronate sodium monohydrate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound monohydrate due to its stable bisphosphonate structure.

Substitution: The compound can undergo substitution reactions, particularly involving its nitrogen and phosphonate groups.

Hydrolysis: In aqueous solutions, this compound monohydrate can hydrolyze, especially under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide for neutralization and various solvents like water and acetone for crystallization . The major products formed from these reactions are typically the monosodium salt and its hydrated forms .

科学研究应用

Treatment and Prevention of Osteoporosis

Ibandronate sodium is predominantly indicated for the treatment and prevention of osteoporosis in postmenopausal women. The drug works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.

Clinical Efficacy

- Study Findings : A pivotal study demonstrated that daily oral ibandronate significantly reduced the incidence of new vertebral fractures by 50–52% compared to placebo after three years of treatment . Long-term studies have confirmed its efficacy over five years, with a relative risk reduction (RRR) of 49% in clinical vertebral fractures .

- Dosing Regimens : Ibandronate can be administered daily or monthly, with recent studies indicating that both dosing regimens effectively increase BMD without significant differences in fracture outcomes .

| Dosing Regimen | BMD Increase (Lumbar Spine) | Fracture Risk Reduction |

|---|---|---|

| Daily 2.5 mg | 3.4% after 48 weeks | 59% (1-year RRR) |

| Monthly 150 mg | 3.5% after 48 weeks | 59% (1-year RRR) |

Management of Bone Metastases

This compound is also utilized in managing skeletal-related events (SREs) in patients with bone metastases from cancers such as breast cancer and multiple myeloma.

Clinical Evidence

- Efficacy in Cancer Patients : In a clinical trial involving breast cancer patients with bone metastases, ibandronate treatment resulted in a significant reduction in SREs compared to placebo, with a relative risk reduction of 38% . This highlights its role not only in preventing osteoporosis but also in mitigating complications associated with metastatic bone disease.

Safety Profile and Adverse Effects

While ibandronate is generally well-tolerated, it is important to consider its safety profile and potential adverse effects.

Common Adverse Effects

- Musculoskeletal pain

- Gastrointestinal disturbances, such as dyspepsia

- Rare but serious conditions include osteonecrosis of the jaw and atypical femoral fractures .

Long-term Safety Studies

Long-term studies have shown that while ibandronate has a favorable safety profile compared to placebo, monitoring for adverse effects is crucial, especially during extended therapy periods .

Case Studies and Real-World Applications

Several case studies provide insights into the practical applications of this compound:

- Case Study on Osteoporosis Management : A cohort study involving postmenopausal women treated with ibandronate demonstrated significant improvements in BMD and a marked decrease in vertebral fractures over three years .

- Case Study on Bone Metastases : In patients receiving ibandronate for metastatic breast cancer, a retrospective analysis indicated fewer hospitalizations due to skeletal complications compared to historical controls not receiving bisphosphonates .

作用机制

The mechanism of action of ibandronate sodium monohydrate involves its high affinity for hydroxyapatite, a component of the bone mineral matrix. The compound binds to hydroxyapatite and inhibits osteoclast activity, reducing bone resorption and turnover . This leads to an increase in bone mineral density and a reduction in fracture risk. Additionally, this compound monohydrate induces apoptosis in osteoclasts by inhibiting components of the mevalonate pathway, such as farnesyl diphosphate synthase .

相似化合物的比较

Ibandronate sodium monohydrate is similar to other nitrogen-containing bisphosphonates, such as zoledronic acid, minodronic acid, and risedronic acid . it is unique in its specific molecular structure and its high affinity for hydroxyapatite. This gives it a distinct advantage in terms of potency and duration of action .

Similar Compounds

- Zoledronic acid

- Minodronic acid

- Risedronic acid

生物活性

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies related to this compound monohydrate.

Ibandronate exerts its effects through several mechanisms:

- Inhibition of Osteoclast Activity : Ibandronate binds to hydroxyapatite in bone tissue, which is crucial for osteoclast function. The drug inhibits osteoclast activity by inducing apoptosis and disrupting the cytoskeletal organization necessary for bone resorption .

- Reduction of Bone Turnover : It significantly lowers biochemical markers of bone turnover, such as alkaline phosphatase (ALP) and C-terminal telopeptide (CTx), indicating a decrease in bone resorption rates .

- Anti-Angiogenic Properties : Ibandronate also shows potential anti-angiogenic effects, which may contribute to its therapeutic benefits in conditions like metastatic bone disease .

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

- Absorption : The oral bioavailability of ibandronate is approximately 0.6%, significantly reduced when taken with food or beverages other than water. Intravenous administration leads to higher bioavailability .

- Distribution : After absorption, ibandronate binds extensively to bone, with a terminal volume of distribution ranging from 90 to 368 L. It has a long half-life, ranging from 37 to 157 hours, allowing for sustained therapeutic effects .

- Elimination : The drug is primarily eliminated unchanged via urine, with minimal metabolism occurring in humans .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of ibandronate:

Case Study Findings

- Postmenopausal Osteoporosis :

-

Comparison with Zoledronate :

- In a retrospective analysis of 215 patients with senile osteoporosis treated with either ibandronate or zoledronate, both treatments showed similar therapeutic response rates (96.52% for ibandronate vs. 93% for zoledronate) without significant differences in adverse effects or quality of life improvements .

- Metastatic Bone Disease :

Summary of Efficacy Results

| Condition | Treatment Group | Total Response Rate (%) | Significant Findings |

|---|---|---|---|

| Postmenopausal Osteoporosis | Ibandronate | 96.52 | Reduced vertebral fracture risk by 62% |

| Senile Osteoporosis | Ibandronate | 96.52 | Similar efficacy to zoledronate |

| Metastatic Bone Disease | Ibandronate | Not specified | Reduced skeletal-related events (p=0.041) |

Adverse Effects

While ibandronate is generally well-tolerated, some adverse effects include:

常见问题

Q. What validated analytical methods are recommended for quantifying ibandronate sodium monohydrate and its impurities in pharmaceutical formulations?

A robust HPLC-CAD (Charged Aerosol Detection) method coupled with LC-MS has been validated for impurity profiling. The method involves preparing 20 mg/mL test solutions in water, spiked with impurities (1 mg/mL) for linearity studies (10–50 µL spiking range). System suitability requires 5 mg/mL phenylalanine and sodium dihydrogen phosphate . LC-MS compatibility aids in structural elucidation of unknown impurities, critical for batch-to-batch consistency .

Q. How can researchers ensure the stability of this compound monohydrate during experimental storage?

Store the compound at -20°C in anhydrous conditions to prevent hydration/dehydration shifts. Post-solubilization (e.g., in PBS), use within one month at -20°C to avoid degradation. Purity (>95% by HPLC) and stability are confirmed via periodic NMR and mass spectrometry .

Q. What synthetic routes are documented for this compound monohydrate, and how do they differ in yield and scalability?

Two primary routes are:

- One-pot synthesis : Starts from carboxylic acids, yielding 1-hydroxy-1,1-bis(phosphonic acid) derivatives. This method achieves ~80% purity but requires subsequent crystallization .

- Patent-based methods : For example, MX20070005114 describes a process with higher scalability (>90% yield) using sodium hydroxide for salt formation, followed by monohydrate crystallization under controlled humidity .

Advanced Research Questions

Q. How can contradictory data on ibandronate’s impurity profiles from different suppliers be resolved?

Cross-validate impurity batches using:

- EP/USP reference standards for baseline comparison.

- LC-MS/MS fragmentation patterns to distinguish process-related impurities (e.g., phosphorous acid derivatives) vs. degradation products (e.g., hydrolyzed bisphosphonates) .

- Accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways .

Q. What experimental strategies optimize ibandronate’s polymorphic form synthesis, and how do polymorphs affect bioactivity?

Polymorphs A and B (WO2013/109198) are crystallized via:

Q. What molecular mechanisms underlie ibandronate’s anti-angiogenic effects in cancer models?

At 2 µM, ibandronate inhibits endothelial cell tube formation by:

Q. How do researchers reconcile discrepancies in reported IC₅₀ values for TNAP (Tissue-Nonspecific Alkaline Phosphatase) inhibition?

Variability arises from assay conditions:

- Fluorometric assays (pH 9.8) report IC₅₀ = 0.5 µM, while colorimetric pNPP assays (pH 10.4) show IC₅₀ = 1.2 µM due to pH-dependent ionization . Standardize using β-glycerophosphate as a substrate and pre-incubate inhibitors for 30 minutes .

Methodological Notes

- References : Prioritize USP/EP standards for quantification .

- Contradictions : Address batch-specific impurities via supplier collaboration (e.g., European Directorate for the Quality of Medicines) .

- Biological Assays : Use LKT Laboratories-sourced ibandronate (≥98% purity) for cell studies to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。